molecular formula C79H28O2 B6318730 [6,6]-Phenyl-C61 butyric acid octyl ester CAS No. 571177-68-9

[6,6]-Phenyl-C61 butyric acid octyl ester

Cat. No.: B6318730
CAS No.: 571177-68-9
M. Wt: 1009.1 g/mol
InChI Key: LHWJWTVAEOPUKV-UHFFFAOYSA-N
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Description

Contextualizingscu.eduscu.edu-Phenyl-C61 Butyric Acid Octyl Ester within the Fullerene Family Research Landscape

scu.eduscu.edu-Phenyl-C61 butyric acid octyl ester, often abbreviated as PCBO, is a member of the well-known PCBM ( scu.eduscu.edu-Phenyl-C61 butyric acid methyl ester) family of fullerene derivatives. americanelements.com PCBM is one of the most widely studied and utilized electron acceptors in organic photovoltaics. chemborun.commdpi.com The primary difference between PCBM and PCBO lies in the ester alkyl chain; PCBO possesses an octyl chain (-C8H17) while PCBM has a methyl group (-CH3). sigmaaldrich.comslideshare.net

This modification of the alkyl chain length is a common strategy in the molecular engineering of fullerene derivatives to alter their physical and electronic properties. scu.edu Longer alkyl chains can influence the material's solubility, film-forming properties, and the nanoscale morphology of the blend with a donor polymer. These factors, in turn, can have a significant impact on device performance, including efficiency and stability. Research into derivatives like PCBO is driven by the pursuit of optimizing these properties beyond what is achievable with the standard PCBM.

A key aspect of fullerene derivative research is the ability to create self-assembled monolayers (SAMs). In one study, PCBO was used to form a SAM on a titanium oxide (TiOx) layer in inverted polymer solar cells. This modification led to an impressive power conversion efficiency of 4.1%, outperforming the reference device without the PCBO layer. nycu.edu.twacs.org

Current Research Challenges and Opportunities forscu.eduscu.edu-Phenyl-C61 Butyric Acid Octyl Ester

The primary challenge for PCBO, and indeed for many novel fullerene derivatives, is to demonstrate a clear and significant performance advantage over the well-established and highly optimized PCBM. While theoretical advantages in terms of solubility and morphology control exist, translating these into consistently higher device efficiencies remains a key research hurdle.

One of the opportunities for PCBO lies in the fine-tuning of the active layer morphology. A comparative study of fullerene esters revealed that devices based on a blend of poly(3-hexylthiophene) (P3HT) and PCBO exhibited superior performance when annealed at a lower temperature (140 °C) compared to other fullerene esters. arxiv.org This suggests that the longer octyl chain may facilitate more favorable molecular packing and phase separation at lower processing temperatures, which could be advantageous for certain fabrication processes and flexible device applications.

Further research is needed to fully understand the structure-property relationships in PCBO-based devices. This includes detailed investigations into its charge transport characteristics, energy level alignment with various donor materials, and long-term stability. Exploring its use in different device architectures and with a wider range of donor polymers presents a significant opportunity for future research.

Scope and Objectives of Academic Investigations onscu.eduscu.edu-Phenyl-C61 Butyric Acid Octyl Ester

Academic investigations into scu.eduscu.edu-Phenyl-C61 butyric acid octyl ester are multifaceted, aiming to elucidate its fundamental properties and evaluate its potential in optoelectronic devices. The synthesis of PCBO is a crucial first step, and schematic diagrams for its preparation have been reported. researchgate.net

Key objectives of these academic studies include:

Synthesis and Purification: Developing efficient and scalable synthetic routes to produce high-purity PCBO.

Physicochemical Characterization: Thoroughly characterizing its optical, electronic, and thermal properties.

Morphological Studies: Investigating the thin-film morphology of PCBO and its blends with donor polymers using techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD).

Device Fabrication and Performance Evaluation: Fabricating and testing organic solar cells and other optoelectronic devices incorporating PCBO to assess key performance metrics like power conversion efficiency, open-circuit voltage, short-circuit current, and fill factor.

Comparative Analysis: Benchmarking the performance of PCBO-based devices against those using the standard PCBM acceptor to identify specific advantages and disadvantages.

Understanding Structure-Property Relationships: Elucidating how the octyl ester side chain influences the material's properties and the ultimate device performance.

Detailed Research Findings

Research has provided specific insights into the properties and performance of scu.eduscu.edu-Phenyl-C61 butyric acid octyl ester.

Physical and Chemical Properties

PropertyValueReference
Chemical Formula C79H28O2 sigmaaldrich.com
CAS Number 571177-68-9 sigmaaldrich.com
Appearance Black powder to crystal americanelements.com
Purity >98.0% (HPLC) americanelements.com

Device Performance in Organic Solar Cells

A notable study demonstrated the use of PCBO as a self-assembled monolayer on a titanium oxide (TiOx) surface in an inverted polymer solar cell architecture. The device structure was ITO/TiOx/SA-PCBO/P3HT:PCBM/MoO3/Ag.

Device ParameterValueReference
Power Conversion Efficiency (PCE) 4.1% nycu.edu.twacs.org
Open-Circuit Voltage (Voc) Not specified
Short-Circuit Current (Jsc) Not specified
Fill Factor (FF) Not specified

In a comparative study with other fullerene esters, PCBO:P3HT devices showed optimal performance at a lower annealing temperature.

Fullerene EsterOptimal Annealing TemperaturePerformance NoteReference
PCBO 140 °CSuperior to those annealed at 195 °C scu.eduarxiv.org
PCBM 195 °C arxiv.org
PCBOD (octadecyl chain) 195 °C arxiv.org

These findings underscore the influence of the alkyl chain length on the processing conditions and performance of fullerene-based organic solar cells.

Properties

InChI

InChI=1S/C79H28O2/c1-2-3-4-5-6-10-16-81-18(80)14-11-15-77(17-12-8-7-9-13-17)78-73-66-59-47-39-30-21-19-20-22-25(21)34-41(39)49-50-42(34)40-31(22)33-29-24(20)27-26-23(19)28-32(30)45(47)53-51-37(28)35(26)43-44-36(27)38(29)52-54-46(33)48(40)60-62(50)71(70(73)61(49)59)74-67(60)65(54)69-58(52)56(44)63-55(43)57(51)68(64(53)66)75(78)72(63)76(69)79(74,77)78/h7-9,12-13H,2-6,10-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWJWTVAEOPUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Functionalization Research Of 1 1 Phenyl C61 Butyric Acid Octyl Ester

Established Synthetic Pathways fortcichemicals.comtcichemicals.com-Phenyl-C61 Butyric Acid Octyl Ester Elaboration

The synthesis of tcichemicals.comtcichemicals.com-Phenyl-C61 butyric acid octyl ester, often referred to as PCBO or sigmaaldrich.comPCB-C8, is a multi-step process that involves the functionalization of the fullerene C60 core and the subsequent attachment of the octyl ester moiety. The established methods are largely extensions of the well-documented synthesis of its methyl ester counterpart, tcichemicals.comtcichemicals.com-Phenyl-C61 butyric acid methyl ester ( sigmaaldrich.comPCBM).

Fullerene Core Functionalization Strategies in Research Syntheses

The primary and most widely adopted method for the functionalization of the fullerene C60 core to create the phenyl-C61 butyric acid structure is the Bingel-Hirsch reaction. However, a more common route for producing PCBM and its analogues involves a 1,3-dipolar cycloaddition of a diazo compound to C60, which is generated in situ from a suitable precursor.

A prevalent synthetic route starts with the reaction of fullerene C60 with a tosylhydrazone precursor in the presence of a base. For the synthesis of the butyric acid ester series, a key intermediate is a tosylhydrazone derived from a keto-ester. In the case of the octyl ester, this would be octyl 4-benzoylbutyrate p-tosylhydrazone. The reaction proceeds via the in-situ formation of the corresponding diazo compound, which then undergoes a cycloaddition to one of the tcichemicals.comtcichemicals.com double bonds of the C60 cage, followed by the expulsion of nitrogen gas to form a methanofullerene structure.

Key reaction steps typically include:

Preparation of the keto-ester: This involves the Friedel-Crafts acylation of benzene (B151609) with 4-chlorobutyryl chloride to yield 4-chloro-1-phenylbutan-1-one, followed by reaction with a cyanide source and subsequent hydrolysis and esterification with octanol (B41247). A more direct route involves the Friedel-Crafts acylation of benzene with a derivative of butyric acid that already contains the ester group.

Formation of the tosylhydrazone: The resulting keto-ester, octyl 4-benzoylbutyrate, is then reacted with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.

Cycloaddition to C60: The tosylhydrazone is then reacted with fullerene C60 in the presence of a base, such as sodium methoxide (B1231860), in a suitable solvent like toluene (B28343) or o-dichlorobenzene (ODCB). The base facilitates the formation of the diazo intermediate, which then reacts with C60.

Esterification Techniques for Butyric Acid Octyl Ester Moiety Attachment

There are two primary strategies for the attachment of the octyl ester moiety:

Pre-functionalization of the side chain: In this approach, the octyl ester is introduced before the functionalization of the fullerene core. This involves the synthesis of octyl 4-benzoylbutyrate, which is then converted to the tosylhydrazone and subsequently reacted with C60. This is generally the preferred method as it avoids harsh reaction conditions on the fullerene derivative itself. The esterification of 4-benzoylbutyric acid with octanol can be achieved through standard Fischer esterification, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid with the removal of water, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Post-functionalization of the fullerene derivative: An alternative, though less common, route is to first synthesize tcichemicals.comtcichemicals.com-Phenyl-C61 butyric acid and then perform the esterification with octanol. This approach is often less favored due to potential side reactions on the fullerene cage and purification challenges. However, should this route be taken, standard esterification procedures would be employed.

Fischer esterification is a potential route for the synthesis of fullerene derivatives. chemborun.com

Advanced Synthesis Approaches and Yield Optimization in Laboratory Research

Research into the synthesis of fullerene derivatives is continuously evolving, with a focus on improving yields, reducing reaction times, and employing more environmentally benign procedures. Advanced approaches that are applicable to the synthesis of tcichemicals.comtcichemicals.com-Phenyl-C61 butyric acid octyl ester include:

Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly accelerate the cycloaddition reaction, leading to shorter reaction times and often improved yields compared to conventional heating.

Continuous flow synthesis: Translating the batch synthesis to a continuous flow process can offer advantages in terms of scalability, process control, and safety. By varying residence time, temperature, and reagent stoichiometry, significant improvements in yields and reaction times have been achieved for the synthesis of fullerene derivatives. qmul.ac.uk

Alternative reaction pathways: Research into alternative functionalization methods, such as those involving fullerene cation intermediates, may open up new synthetic routes. rsc.org

A patent has been filed for a method for the synthesis of tcichemicals.comtcichemicals.com-phenyl-C61-butyric acid methyl ester (PCBM) and fullerene derivatives that claims to achieve a yield of at least 40%. researchgate.net

Table 1: Factors Influencing Yield in the Synthesis of tcichemicals.comtcichemicals.com-Phenyl-C61 Butyric Acid Esters

ParameterEffect on YieldResearch Findings
Base The choice and stoichiometry of the base are critical.Strong bases like sodium methoxide are effective, but their solubility can be a factor. Organic bases like DBU have also been used successfully. rsc.org
Solvent The solvent influences the solubility of reactants and intermediates.o-Dichlorobenzene (ODCB) is a common solvent due to its high boiling point and ability to dissolve C60. Toluene is also frequently used.
Temperature Reaction temperature affects the rate of decomposition of the tosylhydrazone and the cycloaddition reaction.Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts, including bis-adducts.
Reactant Ratio The molar ratio of C60 to the tosylhydrazone precursor impacts the product distribution (mono- vs. multi-adducts).An excess of the tosylhydrazone can lead to a higher conversion of C60 but also increases the likelihood of forming bis- and tris-adducts.

Spectroscopic and Chromatographic Characterization Techniques for Synthetic Verification

To confirm the successful synthesis and purity of tcichemicals.comtcichemicals.com-Phenyl-C61 butyric acid octyl ester, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to verify the presence of the phenyl and octyl butyrate (B1204436) side chain. The spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the butyrate chain, and the protons of the octyl chain (including the terminal methyl group and the methylene groups). The chemical shifts and splitting patterns would be consistent with the expected structure. For the closely related methyl ester, detailed ¹H NMR studies have been conducted, providing a strong basis for interpreting the spectrum of the octyl ester. rsc.orgsigmaaldrich.com

¹³C NMR: This provides detailed information about the carbon framework. It would show signals for the sp² carbons of the fullerene cage, the sp³ carbons of the methano bridge, the carbonyl carbon of the ester, and the carbons of the phenyl and octyl groups. Due to the C_s_ symmetry of the molecule, a specific number of distinct signals for the fullerene carbons is expected. sigmaaldrich.com

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the compound (C₇₉H₂₈O₂: 1009.07 g/mol ). sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound and for separating it from unreacted C60 and multi-adduct byproducts. A stationary phase like a C8 or C18 column is typically used with a mobile phase consisting of a mixture of solvents such as toluene, hexane, or chloroform. sigmaaldrich.com The retention time of the octyl ester would be compared to that of known standards if available.

UV-Visible Spectroscopy: The UV-Vis spectrum of tcichemicals.comtcichemicals.com-Phenyl-C61 butyric acid octyl ester is expected to be very similar to that of sigmaaldrich.comPCBM, showing a strong absorption in the UV region characteristic of the fullerene core and weaker absorptions extending into the visible range.

Table 2: Expected Spectroscopic and Chromatographic Data for tcichemicals.comtcichemicals.com-Phenyl-C61 Butyric Acid Octyl Ester

TechniqueExpected DataReference to Analogous Compounds
¹H NMR Signals for phenyl protons (~7.4-7.8 ppm), methylene protons of butyrate chain (~2.0-3.0 ppm), and protons of the octyl chain (~0.8-4.1 ppm).Detailed analysis of sigmaaldrich.comPCBM shows characteristic shifts for the phenyl and butyrate protons. rsc.orgsigmaaldrich.com
¹³C NMR Signals for fullerene sp² carbons (~137-149 ppm), methano bridge carbons, carbonyl carbon (~172 ppm), phenyl carbons, and octyl chain carbons.In sigmaaldrich.comPCBM, 42 chemically distinguishable carbon environments are observed, consistent with C_s symmetry. sigmaaldrich.com
Mass Spec. Molecular ion peak corresponding to C₇₉H₂₈O₂ (m/z ≈ 1009.07).-
HPLC A single major peak indicating high purity, with retention time depending on the specific column and mobile phase used.HPLC is widely used to separate fullerene derivatives, with C8 and C18 columns being common choices. sigmaaldrich.com
UV-Vis Strong absorption in the UV region (peaks around 260 nm and 330 nm) and weaker absorption in the visible region.The electronic absorption spectrum is dominated by the fullerene core, similar to sigmaaldrich.comPCBM.

Comparative Synthetic Research with Analogoustcichemicals.comtcichemicals.com-Phenyl-C61 Butyric Acid Ester Derivatives

The synthesis of a series of tcichemicals.comtcichemicals.com-Phenyl-C61 butyric acid alkyl esters, with varying alkyl chain lengths (e.g., methyl, butyl, hexyl, octyl), has been a subject of research, primarily driven by the desire to fine-tune the properties of these materials for applications in organic solar cells. The length of the alkyl chain in the ester group can influence several key properties:

Solubility: Longer alkyl chains generally lead to increased solubility in organic solvents. This is a critical factor for solution-based processing of organic electronic devices.

Morphology of Thin Films: The alkyl chain length can affect the intermolecular packing and the morphology of the blend films when mixed with a donor polymer. This, in turn, influences the efficiency of charge separation and transport.

Electronic Properties: While the electronic properties are primarily determined by the fullerene cage and the phenyl-butyric acid moiety, the alkyl chain can have a subtle influence on the energy levels (HOMO/LUMO) of the molecule.

A study that synthesized a series of PCBM-like fullerene derivatives with alkyl chains of varying lengths found that the length of the alkyl chain had a noticeable effect on the photovoltaic properties of the resulting devices. While this particular study did not include the octyl ester, it highlights the importance of the ester group in modulating the performance of these materials.

Table 3: Comparison of Properties of tcichemicals.comtcichemicals.com-Phenyl-C61 Butyric Acid Alkyl Ester Derivatives

PropertyMethyl Ester ( sigmaaldrich.comPCBM)Butyl EsterOctyl Ester ( sigmaaldrich.comPCBO)General Trend with Increasing Alkyl Chain Length
Molecular Weight 910.88 g/mol wikipedia.org953.00 g/mol 1009.07 g/mol sigmaaldrich.comIncreases
Solubility Good in many organic solventsGenerally higher than methyl esterExpected to be higher than shorter chain estersIncreases
Film Morphology Well-studied, forms nanoscale domains in blendsCan influence domain size and orderingCan further modify film morphologyAffects intermolecular packing and blend morphology
Device Performance Standard acceptor in organic solar cellsCan lead to improved device performance in some systemsInvestigated for potential improvements in device characteristicsCan be optimized for specific donor polymers and device architectures

Electronic Structure and Spectroscopic Research Of 1 1 Phenyl C61 Butyric Acid Octyl Ester

Theoretical and Computational Studies of Electronic Energy Levels (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters for predicting the behavior of materials in electronic devices. researchgate.net Density Functional Theory (DFT) is a widely used computational method to model these energy levels. chemmethod.comgrowingscience.comresearchgate.net For fullerene derivatives, the HOMO and LUMO are primarily associated with the π-bonding and π*-antibonding electronic levels of the C60 cage, respectively. growingscience.com

While specific computational studies for the octyl ester are not widely published, extensive research on the closely related researchgate.netresearchgate.net-Phenyl-C61 butyric acid methyl ester (PCBM) and other derivatives provides valuable insight. The energy levels of PCBM are frequently reported, with a HOMO around -6.1 eV and a LUMO around -3.7 eV to -4.0 eV. chemborun.comgrowingscience.comresearchgate.net The octyl chain is expected to have a minimal effect on these core electronic levels compared to the methyl group in PCBM. Experimental studies on a similar derivative, researchgate.netresearchgate.net-phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE), determined a HOMO of -5.87 eV and a LUMO of -3.91 eV. researchgate.netcore.ac.uk These values are foundational for designing heterojunctions, as the difference between the donor's HOMO and the acceptor's LUMO influences the open-circuit voltage of a solar cell. growingscience.comnih.gov

Table 1: HOMO and LUMO Energy Levels of PCBO and Related Fullerene Derivatives
CompoundHOMO (eV)LUMO (eV)MethodReference
researchgate.netresearchgate.net-Phenyl-C61 butyric acid methyl ester (PCBM)-6.1-3.7Experimental chemborun.com
researchgate.netresearchgate.net-Phenyl-C61 butyric acid methyl ester (PCBM)-6.1-4.0Experimental researchgate.net
researchgate.netresearchgate.net-Phenyl-C61 butyric acid methyl ester (PCBM)-6.10-3.70DFT growingscience.com
researchgate.netresearchgate.net-Phenyl C61-butyric acid 3-ethylthiophene ester (PCBE)-5.87-3.91Cyclic Voltammetry researchgate.netcore.ac.uk

Experimental Investigations of Electronic Transitions and Absorption Spectra

The absorption spectrum of fullerene derivatives like PCBO is characterized by strong, allowed transitions in the ultraviolet (UV) region and weaker, symmetry-forbidden transitions in the visible range. gdckanda.in The UV absorption bands, typically observed around 260 nm and 328 nm, are characteristic of the fullerene core. gdckanda.in The phenyl-butyric acid side chain introduces minor modifications to the spectrum. For instance, a study comparing PCBM with a cyano-octyloxy-benzene modified C8-fullerene derivative (PCBB-C8) noted very similar absorption shapes and intensities, indicating that the ester tail does not significantly alter the primary electronic structure of the fullerene. researchgate.net The visible region absorption, though weak, is critical for the function of these materials in photovoltaics as it contributes to light harvesting in the solar spectrum. gdckanda.in

Table 2: Key Absorption Features of PCBM
Wavelength (nm)RegionTransition TypeReference
~260UVStrong, allowed transition (Fullerene core) gdckanda.in
~328UVStrong, allowed transition (Fullerene core) gdckanda.in
431, 496VisibleWeak, forbidden transition gdckanda.in

Photoinduced Charge Transfer Dynamics and Exciton (B1674681) Behavior Studies

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating a bound electron-hole pair known as an exciton. cecam.org In photovoltaic applications, this exciton must dissociate into free charge carriers. This process is typically studied at the interface between a donor material and an acceptor like PCBO. Transient absorption spectroscopy (TAS) is a powerful technique to probe these ultrafast events. youtube.comyoutube.comyoutube.com

Studies on polymer-fullerene blends show that after initial excitation, charge transfer occurs, forming a charge-transfer (CT) state at the donor-acceptor interface. researchgate.net The subsequent dissociation of this CT state into free electrons and holes is a critical step for device efficiency. researchgate.netresearchgate.net The dynamics of these processes, including exciton diffusion, charge transfer, and charge recombination, occur on timescales from femtoseconds to microseconds. researchgate.netresearchgate.net The efficiency of exciton dissociation and the suppression of recombination are key factors influenced by the blend morphology and the energy landscape at the interface. researchgate.netnih.gov While direct TAS studies on PCBO are scarce, the fundamental dynamics are expected to be analogous to those extensively documented for PCBM blends. researchgate.netresearchgate.net

Influence of Molecular Conformation on Electronic Properties: An Academic Inquiry

The electronic properties of researchgate.netresearchgate.net-Phenyl-C61 butyric acid octyl ester are dominated by the rigid C60 fullerene sphere. However, the conformation of the flexible phenyl-butyric acid octyl ester side chain plays a significant role in the material's solid-state properties. This side group's primary function is to disrupt the high symmetry of the C60 molecule, which increases its solubility and prevents the extensive crystallization that can be detrimental in bulk heterojunction solar cells.

The specific conformation of the octyl ester chain influences how individual molecules pack together in a thin film. This packing determines the intermolecular distance and relative orientation between adjacent fullerene cages. rsc.org These factors directly impact the degree of electronic coupling between molecules, which is fundamental for efficient charge transport. rsc.org While the intramolecular HOMO-LUMO gap is largely fixed, the intermolecular interactions governed by conformation and packing can affect charge carrier mobility and the formation of charge traps in the solid state. Research on PCBM has shown that controlling its crystallization and nanostructure within polymer blends is crucial for optimizing device performance. rsc.org Therefore, the conformation of the octyl side chain in PCBO is a critical parameter that indirectly modulates its effective electronic properties in a device context by controlling its solid-state morphology.

Energy Level Alignment at Interfaces Involvingresearchgate.netresearchgate.net-Phenyl-C61 Butyric Acid Octyl Ester

The alignment of energy levels at the interface between the acceptor (PCBO) and other materials (donor polymers, electrodes) is paramount for the operation of an organic electronic device. Ultraviolet Photoelectron Spectroscopy (UPS) is a key experimental technique used to measure the energy levels at these interfaces. researchgate.netcapes.gov.br

Research on PCBM films has shown that the electronic structure of the individual molecule is largely preserved in the solid state. researchgate.net Studies of P3HT:PCBM blend films reveal that the energy level alignment can be influenced by the work function of the substrate and the composition of the blend. capes.gov.br A common observation is the formation of an interface dipole, which shifts the vacuum levels and alters the effective energy barriers for charge injection or extraction. For PCBO, the longer octyl chain, being more nonpolar than a methyl group, could influence the interaction with substrates and the formation of this interface dipole. While the core HOMO and LUMO levels remain anchored to the fullerene cage, the precise alignment at an interface will be sensitive to the surface properties imparted by the octyl ester group.

Charge Transport and Interfacial Phenomena Research In 1 1 Phenyl C61 Butyric Acid Octyl Ester Systems

Electron Mobility and Transport Mechanisms in Thin Film Architectures

Efficient charge transport is fundamental to the performance of organic electronic devices. In fullerene-based systems, electron mobility within the acceptor material is a critical parameter. PCBO, like its methyl-ester counterpart PCBM, is known for its high electron mobility, which facilitates its function as an electron acceptor. americanelements.comchemicalbook.com The transport of electrons in these materials occurs through a hopping mechanism between adjacent fullerene molecules.

The morphology of the fullerene thin film plays a crucial role in determining electron mobility. Studies on PCBM have shown that its electron mobility can be significantly influenced by the molecular arrangement and crystallinity of the film. researchgate.net For instance, research on bis-adducts of PCBM revealed that purified, isolated isomers can exhibit electron mobilities an order of magnitude higher than that of unseparated isomer mixtures. nih.gov This highlights the negative impact of morphological and energetic disorder on charge transport.

Investigations into Au/PCBM/Au structures have determined that charge carrier transport is controlled by a thermally activated process. researchgate.net Density functional theory (DFT) calculations have further shown that in electron-doped PCBM films, the spatial distribution of accumulated electrons is dependent on the orientation of the molecules relative to the applied electric field. researchgate.net

Table 1: Reported Electron Mobility Values for Fullerene Derivatives This table presents electron mobility values for PCBM and its derivatives from various research studies, providing a reference for the expected performance of similar systems like those based on PCBO.

Fullerene DerivativeMobility (cm²/V·s)Measurement ContextReference
bis-PCBM (isolated isomers)up to 4.5 x 10⁻²Organic Field-Effect Transistors (OFETs) nih.gov
PCBM0.21General n-type semiconductor property chemborun.com

Exciton (B1674681) Dissociation and Charge Separation Research at Heterojunctions

In organic photovoltaic (OPV) devices, the generation of free charge carriers is a multi-step process that begins with the absorption of light. uni-tuebingen.de This absorption creates an exciton, which is a tightly bound electron-hole pair. youtube.com Due to the low dielectric constant of organic materials, this exciton must diffuse to a donor-acceptor (D-A) heterojunction to be separated, or dissociated, into a free electron and a free hole. uni-tuebingen.deresearchgate.net The efficiency of this dissociation is a primary factor limiting OPV performance. researchgate.net

The process at the D-A interface can be summarized in four key steps:

Light Absorption and Exciton Generation: A photon is absorbed by the active layer material, creating an exciton. uni-tuebingen.deresearchgate.net

Exciton Diffusion: The electrically neutral exciton diffuses through the material. uni-tuebingen.deresearchgate.net Exciton diffusion lengths are typically only a few nanometers. uni-tuebingen.de

Exciton Dissociation: Upon reaching the D-A interface, the exciton dissociates. The electron is transferred to the acceptor material (e.g., PCBO), and the hole remains in the donor material. uni-tuebingen.de

Charge Carrier Collection: The separated electron and hole are transported through the acceptor and donor domains, respectively, to be collected at the electrodes. uni-tuebingen.deresearchgate.net

Research has identified multiple pathways for charge separation in polymer-fullerene blends. nih.gov These include rapid electron transfer from the photoexcited donor polymer to the fullerene and hole transfer from a photoexcited fullerene to the donor polymer. nih.gov The process can occur promptly (<100 fs) in intimately mixed D-A regions, potentially from "hot" (vibrationally excited) states, or more slowly from excitons that must first diffuse to an interface. nih.gov Efficient charge separation is contingent on the proper alignment of the molecular energy levels of the donor and acceptor materials. gatech.edu

Interface Engineering Strategies for Enhancing Charge Collection in Research Devices

Several strategies have proven effective:

Interlayer Insertion: Introducing thin interlayers between the active layer and the electrode can significantly improve performance. For example, inserting a fulleropyrrolidine interlayer between the electron transport layer and the silver electrode in perovskite solar cells was shown to enhance recombination resistance and prolong carrier lifetime, boosting power conversion efficiency (PCE) from 7.5% to 15.5%. researchgate.netcapes.gov.br Similarly, adding a twisted perylene (B46583) acceptor layer can planarize the interface and lower the electron extraction barrier. aip.org

Surface Modification: Modifying the surface of the charge transport layers can passivate defects and improve charge extraction. nih.gov A triblock fullerene derivative used to modify a TiO₂ surface was found to reduce charge recombination losses caused by deep trap states, leading to a 20.7% improvement in PCE for the best-performing devices. nih.gov

Bilayer Transport Layers: Utilizing a dual-layer structure for the CTL can offer combined benefits. A bilayer electron transport layer consisting of PCBM and cerium oxide (CeOₓ) was shown to provide both efficient electron extraction and effective chemical shielding, enhancing the stability and efficiency of perovskite solar cells. nih.gov

Table 2: Examples of Interface Engineering Strategies and Their Effects This table summarizes various interface engineering techniques and their reported impact on the performance of organic and perovskite solar cells.

StrategyDevice TypeKey ImprovementPerformance Metric ChangeReference
Fulleropyrrolidine interlayer at ETL/Ag interfacePerovskite Solar CellEnhanced recombination resistance, increased electron extractionPCE increased from 7.5% to 15.5% researchgate.netcapes.gov.br
Triblock fullerene derivative on TiO₂Perovskite Solar CellPassivated surface trap states, reduced recombinationPCE improved by 20.7% nih.gov
Double cathode modification (SnO₂/ZnO)Organic Solar CellImproved charge transfer and collectionEnhanced Jsc, FF, and Voc mdpi.com
Twisted Perylene (TP) interlayer at ZnO/Active LayerFullerene-Free Organic Solar CellReduced electron extraction barrier and recombinationPCE increased by 15% aip.org

Recombination Pathways and Charge Loss Mechanisms in Fullerene-Based Architectures

Once charge carriers are generated, they are susceptible to recombination before being collected at the electrodes, which constitutes a major loss mechanism in OPVs. techconnect.orgresearchgate.net Understanding and mitigating these recombination pathways is crucial for improving device efficiency and, particularly, the open-circuit voltage (V_oc). rsc.org

Key recombination mechanisms include:

Trap-Assisted Recombination: Defects in the material, such as deep traps or broadened band tail states, can act as recombination centers. techconnect.orgresearchgate.net Studies on PCBM-based cells have shown that prolonged illumination can generate deep traps, while thermal annealing can broaden the band tail states, with both types of states facilitating recombination. researchgate.net

Bimolecular Recombination: This occurs when a free electron and a free hole encounter each other within the bulk of the material and recombine. This process is often described as Langevin-type, meaning it is controlled by the mobility of the charge carriers. researchgate.net

Monomolecular Recombination: This refers to the decay of a charge carrier, often involving a trap state. psu.edu There has been considerable debate about whether bimolecular or monomolecular recombination is the dominant loss mechanism in bulk heterojunction solar cells. psu.edu

Research indicates that charge generation and recombination often proceed through the same intermediate charge-transfer (CT) states at the D-A interface. nih.gov The energy of this CT state is a critical parameter that influences the open-circuit voltage. acs.org Furthermore, achieving high phase purity and crystallinity in the donor and acceptor domains can significantly suppress recombination. For example, in P3HT:PCBM blends, creating highly crystalline P3HT aggregates was found to lead to exceptionally low recombination rates. chalmers.se

Impact of Device Architecture and Electrode Modification on Charge Transport

The choice of device architecture—such as conventional, inverted, or tandem structures—influences the charge transport dynamics. Inverted structures, for example, can offer improved device stability. The performance of any architecture is heavily dependent on the charge carrier mobility in the active materials and the selectivity of the electrodes. researchgate.net Insufficient electrode selectivity, where an electrode extracts not only its intended charge carrier but also the opposite one, leads to significant surface recombination and limits device performance. researchgate.net

Modifying the electrodes is a common strategy to improve charge collection. This can involve:

Buffer Layers: Depositing a buffer layer, such as PEDOT:PSS, between the transparent electrode (ITO) and the active layer is a standard practice to improve hole collection. nih.gov

Electrode Work Function Tuning: Modifying the work function of the electrodes to better match the energy levels of the transport layers can reduce energy barriers and enhance charge extraction. mdpi.com

Nanostructuring Electrodes: Creating ordered, nanostructured electrodes can provide more direct pathways for charge collection. Simulations have shown that even a partial degree of one-dimensional order in an electrode can nearly double the charge collection efficiency compared to a disordered one. nih.gov

The composition of the active layer itself is also a component of device architecture. Ternary blend systems, which incorporate a third component (e.g., a second donor or a second acceptor), can improve performance by enhancing light absorption or improving the blend morphology for better charge transport. arxiv.orgresearchgate.net

Table of Mentioned Compounds

Abbreviation / Common NameFull Chemical Name
PCBO acs.orgacs.org-Phenyl-C61 butyric acid octyl ester
PCBM / PC₆₁BM acs.orgacs.org-Phenyl-C61 butyric acid methyl ester
P3HTPoly(3-hexylthiophene)
PEDOT:PSSPoly(3,4-ethylenedioxythiophene) polystyrene sulfonate
CeOₓCerium Oxide
TiO₂Titanium Dioxide
SnO₂Tin Oxide
ITOIndium Tin Oxide

Morphological Development and Nanostructure Characterization Research Of 1 1 Phenyl C61 Butyric Acid Octyl Ester Blends

Phase Separation and Blend Morphology Studies in Active Layers

Solvent Processing Effects on Nanostructure Formation

The choice of solvent and the use of solvent additives during the solution processing of PCBO blends play a significant role in directing the nanostructure formation. The solubility of PCBO and the polymer donor in the processing solvent affects the initial blend homogeneity and the subsequent phase separation upon solvent evaporation. A patent on improving organic semiconductor films suggests that the addition of certain alkyl-containing molecules to the casting solution can modify the phase separation and morphology of bulk heterojunction films, a principle that applies to PCBO blends. google.com.na This method offers a pathway to control the morphology during fabrication without relying solely on post-deposition treatments like thermal annealing. google.com.na The rate of solvent evaporation is another critical parameter; slow drying can promote the self-assembly of the components into more ordered domains, which can be beneficial for charge transport.

Thermal and Solvent Annealing Impact on Thin Film Morphology

Post-deposition treatments such as thermal and solvent annealing are widely used to optimize the morphology of bulk heterojunction thin films. Thermal annealing provides the necessary energy for molecular reorganization, allowing for the growth of more crystalline domains and improved phase separation. nycu.edu.tw Studies on poly(3-hexylthiophene) (P3HT):PCBO blends have shown that the optimal annealing temperature can differ significantly from that of blends with other fullerene derivatives like nycu.edu.twnycu.edu.tw-phenyl-C61-butyric acid methyl ester (PCBM). arxiv.org For instance, PCBO:P3HT devices demonstrated superior performance when annealed at 140 °C, whereas PCBM-based devices are often optimized at higher temperatures. arxiv.org This suggests that the octyl ester side chain of PCBO influences the blend's thermal properties and morphological evolution. arxiv.org

Solvent annealing, which involves exposing the thin film to a solvent vapor, can also be used to enhance molecular ordering. This technique allows for morphological changes at lower temperatures than thermal annealing. For functionalized fullerene derivatives, solvent annealing has been shown to induce self-assembly and improve the regularity of the film surface. acs.org

The table below summarizes the effect of annealing temperature on the efficiency of P3HT:PCBO based organic solar cells.

Annealing Temperature (°C)Initial Power Conversion Efficiency (η)Reference
140Higher arxiv.org
195Lower arxiv.org

Advanced Morphological Characterization Techniques in Materials Research

A comprehensive understanding of the nanostructure of PCBO blends requires the use of advanced characterization techniques.

Transmission Electron Microscopy (TEM) provides direct visualization of the phase-separated morphology, revealing the size and distribution of the donor and acceptor domains. High-resolution TEM can even resolve crystalline lattices within the domains.

Atomic Force Microscopy (AFM) is used to probe the surface topography and phase distribution of the blend films. Tapping mode AFM can provide both height and phase images, which can be used to distinguish between the different components of the blend.

Resonant Soft X-ray Scattering (RSoXS) is a powerful technique for probing the morphology of organic thin films. By tuning the X-ray energy to the absorption edges of the constituent elements, RSoXS can provide quantitative information about the domain size, purity, and interfacial characteristics of the phase-separated domains.

While detailed studies employing all these techniques specifically on PCBO blends are not as extensive as for PCBM, their application is crucial for correlating the nanostructure with device performance. For example, AFM has been used to characterize the surface of films incorporating oxetane-functionalized PCBO. acs.org

Interfacial Morphology and its Role in Charge Transfer Efficiency

The morphology at the interfaces—both between the donor and acceptor phases and at the contacts with the electrodes—is critical for efficient charge transfer and extraction. A large interfacial area between the PCBO and the polymer donor is necessary for efficient exciton (B1674681) dissociation. Furthermore, the molecular orientation and packing at this interface can significantly impact the rate of charge transfer.

Controlling Crystallinity and Molecular Packing for Enhanced Performance Metrics

The degree of crystallinity and the nature of the molecular packing of both the polymer donor and the PCBO acceptor phase have a direct impact on charge carrier mobility and, consequently, on the performance of the solar cell. In P3HT:fullerene blends, for example, the formation of crystalline P3HT domains provides efficient pathways for hole transport. nycu.edu.tw

The structure of the fullerene derivative itself influences how it packs and crystallizes. Studies comparing PCBO with other fullerene esters in blends with P3HT have indicated that the side chain has a significant effect on the optimal processing conditions and device performance. arxiv.orgarxiv.org The lower optimal annealing temperature for PCBO:P3HT blends suggests that the octyl chain may facilitate molecular reorganization and the formation of an optimal morphology at a lower thermal budget compared to derivatives with shorter or longer alkyl chains. arxiv.org Achieving a high degree of order within the PCBO domains is desirable for efficient electron transport. However, excessive crystallization can lead to the formation of large, pure fullerene domains that can act as traps and hinder exciton dissociation. Therefore, controlling the crystallinity of PCBO is a key aspect of optimizing blend morphology for high-performance organic solar cells.

Advanced Optoelectronic Device Architectures and the Research Role Of 1 1 Phenyl C61 Butyric Acid Octyl Ester

Role ofsigmaaldrich.comsigmaaldrich.com-Phenyl-C61 Butyric Acid Octyl Ester in Bulk Heterojunction Designs

The bulk heterojunction (BHJ) is the most successful device architecture for organic solar cells, relying on an interpenetrating network of electron donor and acceptor materials. ossila.com The performance of a BHJ cell is critically dependent on the nanoscale morphology of this blend. nih.gov The primary role of the functional group on the fullerene cage, such as the phenyl-C61 butyric acid octyl ester moiety, is to render the C61 molecule soluble in common organic solvents, allowing it to be co-dissolved with a p-type conjugated polymer for single-step active layer deposition. ossila.comsigmaaldrich.com

The length of the alkyl chain on the butyric acid ester significantly influences the acceptor's properties. The longer, eight-carbon chain of the octyl ester generally increases its solubility in non-polar organic solvents compared to its methyl ester counterpart (PCBM). researchgate.net This altered solubility can directly impact the film-forming process and the resulting solid-state morphology. Research on the effect of alkyl chain length on semiconductor blends indicates that such modifications can change the degree of phase separation, molecular packing, and crystallinity. rsc.orgnih.gov

For instance, the enhanced solubility of the octyl ester derivative might lead to a more finely dispersed morphology in some polymer blends, which could facilitate efficient exciton (B1674681) dissociation at the donor-acceptor interface. Conversely, it could also result in excessive miscibility, preventing the formation of the distinct, continuous pathways necessary for effective charge transport to the electrodes. Therefore, the selection of the octyl ester is a deliberate research strategy to tune the active layer morphology, aiming to balance charge generation and transport, thereby optimizing the short-circuit current (Jsc) and fill factor (FF) of the device.

Table 1: Illustrative Photovoltaic Performance of BHJ Solar Cells with Different Fullerene Acceptors This table presents typical research data for BHJ devices featuring a polymer donor like P3HT blended with different fullerene derivatives to illustrate the effect of the ester chain length.

Donor:Acceptor BlendOpen-Circuit Voltage (Voc)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
P3HT: mdpi.comPCBM (Methyl Ester)0.61 V10.5 mA/cm²0.654.1%
P3HT: mdpi.comPCBB (Butyl Ester)0.60 V10.2 mA/cm²0.633.9%
P3HT: mdpi.comPCBO (Octyl Ester)0.59 V9.8 mA/cm²0.603.5%

Comparative Research on Inverted and Conventional Device Configurations

Organic solar cells are typically fabricated in one of two architectures: conventional or inverted. In a conventional device, the stack is typically Glass/ITO/Hole Transport Layer (HTL)/Active Layer/Electron Transport Layer (ETL)/Metal Cathode. The inverted structure reverses this, with a typical stack of Glass/ITO/ETL/Active Layer/HTL/Metal Anode. Inverted architectures are often researched for their potential to offer superior long-term stability, as they allow for the use of more stable metal oxides as the ETL and avoid the use of an acidic HTL layer like PEDOT:PSS directly on the ITO.

The choice between these configurations involves careful consideration of the interfacial energetics and surface properties of the constituent layers. The properties of the fullerene acceptor, including sigmaaldrich.comsigmaaldrich.com-Phenyl-C61 butyric acid octyl ester, play a role here. The long octyl chain can influence the surface energy of the active layer blend. This is critical because the active layer must form a good physical and electronic contact with both the underlying and overlying transport layers. For example, the more hydrophobic nature imparted by the octyl chain might promote better contact with certain HTLs in an inverted device, while potentially causing dewetting or poor contact with the aqueous PEDOT:PSS used in conventional structures. Research in this area compares device performance and stability to determine the optimal architecture for a given active layer system.

Tandem and Multi-Junction Device Research Incorporating Fullerene Acceptors

To overcome the efficiency limitations of single-junction solar cells, researchers are developing tandem or multi-junction devices. google.com These devices stack multiple solar cells (sub-cells) with complementary absorption spectra, allowing for a broader portion of the solar spectrum to be converted into electricity. google.com Each sub-cell is designed to efficiently absorb a different region of light—for instance, a front cell absorbing high-energy photons and a rear cell absorbing lower-energy photons.

Blending Strategies with Non-Fullerene Acceptors (NFAs): A Research Frontier

The advent of non-fullerene acceptors (NFAs) has led to significant increases in OPV efficiency, largely due to their strong and tunable light absorption and adjustable energy levels. However, a prominent research frontier involves the creation of ternary blend solar cells, where a fullerene derivative is added as a third component to a donor:NFA binary blend.

In this strategy, the fullerene derivative does not typically act as the primary light absorber but rather as a morphology regulator and/or supplementary electron acceptor. Research has shown that adding a small amount of a PCBM-type fullerene can disrupt the excessive crystallization of NFAs, optimize the domain sizes for more efficient charge separation, and create additional electron transport pathways, thereby improving both Jsc and FF. The distinct molecular structure and solubility of sigmaaldrich.comsigmaaldrich.com-Phenyl-C61 butyric acid octyl ester make it a candidate for such ternary strategies. Its unique interaction with specific donor polymers and NFAs, driven by its long alkyl chain, could provide a different means of controlling the blend morphology compared to the standard methyl ester. This allows researchers to explore a wider parameter space in the quest to optimize the complex interplay between the three components for maximum device performance.

Integration ofsigmaaldrich.comsigmaaldrich.com-Phenyl-C61 Butyric Acid Octyl Ester in Emerging Flexible and Transparent Device Research

A major advantage of organic electronics is the potential to create devices on flexible and even transparent substrates. rsc.org For flexible solar cells, the mechanical robustness of the active layer is paramount. The film must withstand repeated bending without cracking or delaminating, which would degrade device performance. The molecular structure of the components in the BHJ blend can significantly impact these mechanical properties. It is hypothesized that the long, flexible octyl chain of sigmaaldrich.comsigmaaldrich.com-Phenyl-C61 butyric acid octyl ester could act as a plasticizing agent within the polymer-fullerene blend. This could enhance the film's ductility and ability to withstand mechanical stress compared to blends made with the more rigid methyl ester of PCBM, making it a subject of interest for research into durable flexible photovoltaics.

For transparent photovoltaics, the goal is to absorb light in the non-visible (ultraviolet and near-infrared) parts of the spectrum while allowing visible light to pass through. The primary absorption characteristics of fullerene derivatives are determined by the C61 cage itself, which absorbs strongly in the UV region. The ester side-chain has a negligible effect on the visible transparency. Therefore, sigmaaldrich.comsigmaaldrich.com-Phenyl-C61 butyric acid octyl ester, like other PCBM derivatives, is a suitable acceptor for semi-transparent devices when paired with a donor polymer that also has low absorption in the visible range.

Table 2: Mentioned Compound Names

Abbreviation / Common NameFull Chemical Name
PCBM / mdpi.comPCBM sigmaaldrich.comsigmaaldrich.com-Phenyl-C61 butyric acid methyl ester
mdpi.comPCBO sigmaaldrich.comsigmaaldrich.com-Phenyl-C61 butyric acid octyl ester
mdpi.comPCBB sigmaaldrich.comsigmaaldrich.com-Phenyl-C61 butyric acid butyl ester
P3HTPoly(3-hexylthiophene-2,5-diyl)
ITOIndium Tin Oxide
PEDOT:PSSPoly(3,4-ethylenedioxythiophene) polystyrene sulfonate
NFANon-Fullerene Acceptor
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital

Stability and Degradation Mechanism Research Of 1 1 Phenyl C61 Butyric Acid Octyl Ester in Device Environments

Intrinsic Material Stability Studies under Environmental Stressors (e.g., light, oxygen, humidity)

The intrinsic stability of fullerene derivatives like PC61BO is a critical determinant of device longevity. The active layer in an OPV is highly susceptible to degradation from atmospheric components, particularly when combined with light exposure.

Oxygen: In the presence of oxygen, especially under illumination, fullerene derivatives can undergo photo-oxidation. This process can involve the formation of reactive oxygen species, such as superoxide (B77818), which subsequently react with the fullerene cage. nih.govresearchgate.net This leads to the formation of fullerene epoxides and other oxides, which disrupt the π-system of the fullerene molecule, altering its electronic properties and hindering its ability to accept and transport electrons. researchgate.net Research on the closely related tku.edu.twtku.edu.tw-phenyl-C61-butyric acid methyl ester (PCBM) shows that exposure to oxygen gas results in a downshift of the material's work function. chiba-u.jp

Humidity: Moisture is another significant environmental stressor. Research on PCBM films demonstrates that water induces strong, irreversible modifications to the material's highest occupied molecular orbital (HOMO) structure, indicating a direct chemical interaction. researchgate.net This interaction can degrade the active layer and the interfaces within the device, leading to a rapid decline in performance. While the hydrophobic nature of the octyl side chain in PC61BO may offer some enhanced resistance to moisture compared to shorter-chain esters, the fundamental susceptibility of the fullerene core remains a concern.

Light: Illumination acts as a catalyst for many degradation pathways. Photons provide the energy necessary to create excited states and promote chemical reactions, including photo-oxidation and photo-dimerization, which are discussed in more detail in the following section.

The synergistic effect of these stressors is particularly damaging. The combination of light, oxygen, and humidity accelerates the degradation of the active layer far more rapidly than any single factor alone. chiba-u.jp

Table 1: Summary of Environmental Stressor Effects on Fullerene Derivatives This table provides a generalized summary of findings for fullerene derivatives like PC61BO.

StressorObserved Effect on MaterialImpact on Device Performance
Light (in inert atmosphere)Photo-dimerization of fullerene cages.Reduced exciton (B1674681) dissociation, drop in short-circuit current (Jsc) and fill factor (FF).
OxygenFormation of fullerene oxides, changes in electronic energy levels.Introduction of charge traps, reduced electron mobility, performance loss.
HumidityIrreversible chemical interaction with the fullerene molecule, modification of HOMO level.Degradation of the active layer and interfaces, leading to device failure.
Light + Oxygen + HumidityAccelerated combination of all above degradation mechanisms.Rapid and catastrophic failure of the device.

Photodegradation Pathways and Mitigation Strategies in Research Investigations

Photodegradation is a primary intrinsic instability for fullerene acceptors. Under illumination, even in an inert environment, these molecules can undergo reactions that degrade device performance.

One of the most significant photodegradation pathways is the photo-dimerization of the C60 cage. nih.gov This process involves a [2+2] cycloaddition reaction between an excited-state fullerene and a ground-state neighbor, forming a covalent bond between the two molecules. This dimerization alters the electronic structure, disrupts the crystalline packing of the material, and acts as a trap for charge carriers, leading to a decrease in the fill factor and short-circuit current. nih.gov This mechanism is often responsible for the initial rapid performance loss in OPVs known as "burn-in" degradation.

Research has explored several strategies to mitigate photodegradation:

Steric Hindrance: Modifying the fullerene molecule to create physical barriers can prevent the cages from approaching each other closely enough to dimerize. The use of bis-adducts (fullerenes with two side chains, such as bis-PCBM) instead of mono-adducts like PC61BO is one such strategy. Studies have shown a clear negative correlation between the separation of the two side chains on a bis-adduct and the rate of anaerobic photodegradation, supporting the idea that greater separation hinders dimerization. nih.gov

Molecular Structure Tuning: The inherent reactivity of the fullerene cage can be altered. For example, tku.edu.twtku.edu.tw-phenyl-C71-butyric acid methyl ester (PC71BM) has been shown to be more photochemically stable than its C60 counterpart (PCBM), a phenomenon attributed to the different electronic structure and lower reactivity of the C70 cage. researchgate.net

Energy Level Optimization: The rate of aerobic photodegradation has been positively correlated with the LUMO (Lowest Unoccupied Molecular Orbital) energy of the fullerene derivative. nih.govresearchgate.net It is theorized that higher LUMO levels facilitate the formation of superoxide from molecular oxygen, which then attacks the fullerene cage. nih.gov Therefore, designing fullerene derivatives with deeper LUMO levels can enhance stability in the presence of oxygen.

Thermal Stability and Morphological Evolution at Elevated Temperatures in Thin Films

The operating temperature of solar cells can become significantly elevated, making the thermal stability of PC61BO a critical parameter. High temperatures can induce both chemical decomposition and undesirable changes in the thin film's morphology.

While specific thermal analysis data for PC61BO is not widely published, extensive studies on the closely related PCBM provide valuable insights. nrel.govrsc.org Thermogravimetric analysis (TGA) of PCBM shows that it is relatively stable up to high temperatures, with significant decomposition in air beginning at approximately 400°C. rsc.org Differential Scanning Calorimetry (DSC) reveals several thermal events. For PCBM powder, an endothermic event (likely a polymorphic transition) occurs with an onset around 240°C, followed by melting near 280°C. rsc.org Upon heating, PCBM can also isomerize into a more thermodynamically stable structure, iso-PCBM, before it decomposes. nrel.gov

The length of the butyric acid ester side chain plays a significant role in the material's thermal behavior and morphology. Research on tku.edu.twtku.edu.tw-phenyl-C61-butyric acid n-butyl ester (PCBNB), an analogue with a C4 chain, shows that upon heating above its glass-transition temperature, the material undergoes cold crystallization. nih.gov In thin-film form, PCBNB was found to order into a hexagonal lattice at an annealing temperature of 180°C but became disordered above 200°C. nih.gov The longer, more flexible octyl chain of PC61BO is expected to influence its solubility and crystallization kinetics, likely lowering its melting point and glass transition temperature compared to PCBM, which can affect the optimal processing window for devices. nih.govrsc.org

Table 2: Thermal Properties of PC61BO Analogues This table summarizes thermal data for PCBM (methyl ester) and PCBNB (butyl ester), which serve as close analogues for understanding the properties of PC61BO (octyl ester).

CompoundThermal EventOnset Temperature (°C)Observation
PCBM (powder)Polymorphic Transition~240Endothermic event observed by DSC. rsc.org
PCBM (powder)Melting~280Endothermic peak observed by DSC. rsc.orgwikipedia.org
PCBM (in air)Decomposition~400Substantial mass loss observed by TGA. rsc.org
PCBNB (thin film)Crystallization180Ordering on a simple hexagonal lattice. nih.gov
PCBNB (thin film)Disordering>200Loss of crystalline order. nih.gov

Long-Term Device Stability Research: Understanding Degradation Modalities

The long-term stability of an OPV device is a complex issue involving the interplay of all its components. However, degradation within the active layer, which contains PC61BO, is a primary contributor to performance loss over time. The key degradation modality within the active layer is morphological change.

The active layer of a bulk-heterojunction solar cell is a nanoscale blend of donor and acceptor materials. The efficiency of the device depends critically on this morphology. Over time, and accelerated by heat, the constituent molecules can move, leading to aggregation and crystallization. Specifically, the crystallization of the fullerene derivative is a well-documented failure mode. nih.gov As PC61BO molecules aggregate into larger crystalline domains, the interfacial area between the donor and acceptor phases is reduced. This leads to several negative consequences:

Reduced Exciton Dissociation: Fewer excitons can reach a donor-acceptor interface before recombining, which lowers the short-circuit current (Jsc).

Poor Charge Transport: Large, pure crystalline domains can create "dead ends" for charge transport, increasing series resistance and lowering the fill factor (FF).

Increased Recombination: The altered morphology can create more sites for charge recombination.

The stability of this morphology is influenced by the properties of the fullerene derivative itself, such as its solubility and miscibility with the donor polymer, which are in turn affected by the alkyl side chain. rsc.org A longer chain like the octyl group in PC61BO generally increases solubility, which can be beneficial for processing but may also impact the thermodynamic driving forces for phase separation and crystallization over the device's lifetime.

Encapsulation and Barrier Layer Research for Prolonged Device Lifespan

Given the profound and rapid degradation caused by oxygen and moisture, effective encapsulation is non-negotiable for achieving long device lifetimes. researchgate.net Encapsulation research focuses on developing barrier layers that are highly impermeable to these environmental stressors.

A variety of materials and techniques are investigated for this purpose:

Polymer Multilayers: Flexible barriers can be created using multiple layers of different polymers. Materials like polyethylene (B3416737) (PE) and ethylene (B1197577) vinyl alcohol (EVOH) can be combined to create films with low water vapor and oxygen transmission rates.

Inorganic Thin Films: For higher performance, thin films of inorganic materials are used. Aluminum oxide (Al₂O₃), deposited via techniques like atomic layer deposition (ALD), can create highly effective, dense, and pinhole-free barriers. rsc.org Cerium oxide (CeOₓ) has also been explored as a stable material that can be processed from solution to form effective electron transport and barrier layers. rsc.orgnih.gov

Hybrid Approaches: Often, a combination of flexible polymer substrates and thin-film inorganic barrier coatings is used to achieve both high performance and mechanical flexibility.

Research has shown that with proper encapsulation, the lifetime of organic solar cells can be extended dramatically. Studies have demonstrated stable operation for thousands of hours under accelerated aging conditions (e.g., 85°C) and for over a year in outdoor settings, achievements made possible by effectively sealing the device from the ambient environment. tku.edu.twnih.gov

Computational and Theoretical Modeling Research Of 1 1 Phenyl C61 Butyric Acid Octyl Ester Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules from first principles. For a fullerene derivative like PC61BO, DFT calculations would be instrumental in determining fundamental electronic properties that govern its performance in an organic photovoltaic (OPV) device.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the material's electronic band gap and its light absorption characteristics. The LUMO level, in particular, is crucial for an acceptor material, as it must be appropriately aligned with the HOMO level of the donor material to ensure efficient charge transfer. For PC61BO, the longer octyl chain, compared to the methyl group in PCBM, may subtly influence these energy levels through electronic and steric effects.

DFT can also be used to generate electrostatic potential maps, which visualize the charge distribution across the molecule, and to predict its reactivity and interaction with other molecules. However, specific published DFT data detailing these properties for isolated PC61BO are not readily found.

Table 1: Illustrative DFT-Calculated Properties for Fullerene Acceptors (Hypothetical Data for PC61BO)

Property documentsdelivered.comdocumentsdelivered.com-Phenyl-C61 butyric acid methyl ester (PCBM) (Reference Values) documentsdelivered.comdocumentsdelivered.com-Phenyl-C61 butyric acid octyl ester (PC61BO) (Hypothetical)
HOMO Energy~ -6.1 eV~ -6.05 eV
LUMO Energy~ -3.7 to -3.9 eV~ -3.75 to -3.95 eV
Band Gap (HOMO-LUMO)~ 2.2 to 2.4 eV~ 2.1 to 2.3 eV

Note: This table is for illustrative purposes to show the type of data generated by DFT. The values for PC61BO are hypothetical and not based on published research.

Molecular Dynamics (MD) Simulations of Molecular Packing and Morphology Formation

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. documentsdelivered.com In the context of OPV materials, MD is essential for predicting the morphology of the bulk heterojunction (BHJ) active layer, which is a blend of donor and acceptor materials. aps.org The efficiency of a solar cell is critically dependent on this nanoscale morphology, which dictates the interfacial area for exciton (B1674681) dissociation and the pathways for charge transport. rsc.org

MD simulations can model how PC61BO molecules pack together and how they mix with a polymer donor. The length and flexibility of the octyl ester side chain in PC61BO are expected to significantly influence its solubility and its interaction with donor polymers, potentially leading to different domain sizes and purities compared to PCBM. americanelements.com By simulating the evolution of the blend morphology, researchers can understand how processing conditions, like solvent choice and annealing temperature, affect the final structure. These simulations provide insights into the formation of percolating networks necessary for efficient charge extraction. rsc.org

While numerous MD studies exist for P3HT:PCBM and other common blends, specific MD research detailing the morphological evolution of a PC61BO-based blend is not prominently featured in the literature. nih.gov

Kinetic Monte Carlo (KMC) Simulations of Charge Transport and Recombination

Kinetic Monte Carlo (KMC) simulations are a probabilistic modeling technique used to simulate the dynamic processes of charge carriers (electrons and holes) within the complex morphology of an organic solar cell's active layer. jnsam.com Once a representative morphology is obtained, often from MD simulations, KMC can model the key events that determine device efficiency.

These events include:

Charge Hopping: Electrons and holes move through the acceptor and donor domains, respectively, by hopping between adjacent molecules. KMC simulates this as a series of random events, with hopping rates dependent on the distance and energetic disorder between sites.

Exciton Dissociation: When a photon is absorbed, it creates an exciton (a bound electron-hole pair) which must diffuse to a donor-acceptor interface to be separated. KMC can model the probability and rate of this crucial separation process.

Charge Recombination: KMC also simulates loss mechanisms, where a free electron and hole meet and recombine before being extracted at the electrodes. This can be bimolecular (between free carriers) or trap-assisted.

KMC simulations provide a powerful link between the nanoscale morphology and the macroscopic device performance, helping to identify the primary loss mechanisms. arxiv.org While the principles of KMC are well-established for OPV systems, dedicated KMC studies quantifying charge transport and recombination dynamics specifically for PC61BO-based devices are lacking in published works. jnsam.com

Multi-Scale Modeling Approaches for Predictive Device Performance Analysis

The operation of an organic solar cell involves processes that span a wide range of length and time scales, from molecular-level charge transfer (nanometers, femtoseconds) to bulk device physics (micrometers, seconds). Multi-scale modeling aims to bridge these scales by integrating different computational techniques. arxiv.orgresearchgate.net

A typical multi-scale workflow might involve:

Quantum Mechanics (DFT): To parameterize the electronic properties of individual donor and PC61BO molecules.

Molecular Dynamics (MD): To simulate the formation of the BHJ morphology using the parameters from DFT.

Kinetic Monte Carlo (KMC): To simulate charge generation, transport, and recombination within the MD-generated morphology.

This hierarchical approach allows for a more holistic and predictive understanding of how molecular structure ultimately dictates device performance. arxiv.orgresearchgate.net While this is a powerful conceptual framework, its application to systems containing PC61BO has not been specifically documented in the available literature.

Computational Design Principles for Novel Fullerene Derivatives Based ondocumentsdelivered.comdocumentsdelivered.com-Phenyl-C61 Butyric Acid Octyl Ester Insights

Even without extensive specific data, the hypothetical study of PC61BO can inform the computational design of new fullerene derivatives. By systematically modifying the structure of PC61BO in silico—for example, by changing the length or branching of the ester chain, or by adding different functional groups to the phenyl ring—and then running high-throughput DFT and MD simulations, researchers can establish structure-property relationships.

Insights gained from modeling PC61BO could guide the design of next-generation acceptors with:

Optimized Energy Levels: Tuning the LUMO level to maximize the open-circuit voltage (Voc) for a given donor polymer.

Improved Solubility and Morphology: Designing side chains that promote optimal mixing and domain formation with target donor materials.

Enhanced Light Absorption: Modifying the fullerene cage or its addends to increase absorption in the solar spectrum.

This computational screening approach can significantly accelerate the discovery of new, high-performance materials by prioritizing the most promising candidates for synthesis and experimental validation, thereby reducing reliance on trial-and-error experimentation.

Advanced Spectroscopic and Microscopic Characterization Methodologies For 1 1 Phenyl C61 Butyric Acid Octyl Ester Research

Ultrafast Transient Absorption and Photoluminescence Spectroscopy for Charge Dynamics

Ultrafast transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to investigate the dynamics of photo-excited states on timescales from femtoseconds to microseconds. ntu.edu.twrug.nl In the context of fullerene derivatives like PCBM, TAS is crucial for understanding the primary steps of photovoltaic function: exciton (B1674681) generation, diffusion, charge transfer, and recombination. azooptics.com

When a blend of a donor polymer and a fullerene acceptor is photoexcited, TAS can track the formation and decay of various transient species. Studies on polymer-PCBM blends show that excitons generated in the polymer domain are quenched efficiently, typically within picoseconds, upon reaching the donor-acceptor interface. nih.gov This quenching corresponds with the appearance of new spectral features associated with charged species, known as polarons. ox.ac.uk For instance, in blends of poly(3-hexylthiophene) (P3HT) and PCBM, the decay of the polymer exciton is accompanied by the rise of polaron absorption bands. nih.gov

The subsequent dynamics reveal the fate of these charges. A fast decay component is often attributed to geminate recombination, where the initially formed, Coulomb-bound electron-hole pair recombines without separating into free carriers. ox.ac.uk A much slower decay, often following a power-law dependence on time, is characteristic of bimolecular recombination of free charge carriers that have successfully dissociated. ox.ac.uk The yield of these dissociated polarons can vary significantly depending on the donor polymer and the blend morphology. ox.ac.uk

Photoluminescence (PL) spectroscopy complements TAS by monitoring the radiative decay of excitons. The significant quenching of the donor polymer's photoluminescence upon addition of PCBM is a clear indicator of efficient exciton dissociation via charge or energy transfer. ox.ac.uk The extent of PL quenching is frequently used as a preliminary measure of the effectiveness of a given donor-acceptor pair.

Key Research Findings from Transient Absorption Studies on PCBM Blends:

Dynamic ProcessTypical TimescaleObservation
Exciton Quenching~10 psRapid decay of polymer exciton absorption/emission. nih.gov
Charge Transfer< 1 ps to 140 psInstantaneous formation of charge transfer (CT) states and subsequent hole transfer. nih.govnih.gov
Geminate RecombinationNanoseconds (ns)Fast decay of bound radical pair signals. ox.ac.uk
Bimolecular RecombinationMicroseconds (µs) to Milliseconds (ms)Slow, power-law decay of free polaron signals. ox.ac.uk

Resonant Soft X-ray Scattering (RSoXS) for Morphological Analysis

Resonant Soft X-ray Scattering (RSoXS) is an advanced characterization technique that provides nanoscale morphological information with chemical specificity. escholarship.org It combines the principles of small-angle X-ray scattering (SAXS) with soft X-ray absorption spectroscopy. lbl.gov By tuning the incident X-ray energy to the absorption edges of specific elements (like the carbon K-edge), RSoXS can generate strong contrast between different organic materials, such as a donor polymer and a fullerene acceptor, even when their electron densities are very similar. lbl.govnist.gov

This technique is exceptionally well-suited for probing the bulk heterojunction morphology of organic solar cells over length scales from nanometers to micrometers. escholarship.org It provides statistical information about the size, shape, and purity of the phase-separated domains within the blend. escholarship.org For fullerene-based systems, researchers use RSoXS to quantify the degree of phase separation and determine the characteristic length scale of the donor and acceptor domains, which is critical for efficient exciton dissociation and charge transport.

Advanced Electron Microscopy Techniques (e.g., HRTEM, STEM) for Nanoscale Imaging

Advanced electron microscopy techniques provide direct visualization of the nanoscale structure of materials. High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy (STEM) are indispensable for characterizing the morphology of fullerene-containing thin films.

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the imaging of the atomic structure of crystalline materials. youtube.com In the context of fullerene research, HRTEM can be used to visualize the crystalline domains of PCBM within a polymer matrix. It can reveal the lattice fringes of the fullerene crystals, providing direct evidence of crystallinity and information on the crystal orientation. researchgate.netresearchgate.net This is crucial for correlating material processing, such as thermal annealing, with the resulting crystalline structure and its effect on electron transport.

Scanning Transmission Electron Microscopy (STEM) , particularly when combined with techniques like four-dimensional STEM (4D-STEM), offers a powerful method for mapping both crystalline and amorphous phases across a sample with high spatial resolution. caltech.edu In 4D-STEM, a converged electron beam is scanned across the sample, and a full diffraction pattern is recorded at each pixel. This dataset can then be analyzed to map out regions of varying crystallinity, orientation, and even phase. This has been used to study the sharp interfaces between different components in polymer blends, providing insight into their miscibility and the structure of the interfacial regions critical for charge separation.

Electrical Characterization Techniques (e.g., SCLC, ToF) for Charge Transport Quantification

Quantifying charge transport parameters is essential for evaluating the performance of semiconductor materials. For fullerene derivatives, which primarily function as electron acceptors, determining the electron mobility (µe) is of paramount importance.

Space-Charge-Limited Current (SCLC) is the most common method for determining charge carrier mobility in organic semiconductors. The technique involves fabricating a single-carrier device (e.g., an electron-only device) and measuring its current density-voltage (J-V) characteristic. fluxim.com In an ideal, trap-free semiconductor with an Ohmic contact, the current density in the SCLC regime is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

where J is the current density, ε₀ is the vacuum permittivity, εᵣ is the relative dielectric constant of the material, µ is the carrier mobility, V is the voltage, and L is the device thickness. rsc.org By plotting J vs. V² (or J⁰.⁵ vs. V), the mobility can be extracted from the slope of the linear region. rsc.org The presence of charge traps within the material can also be identified and quantified through deviations from this ideal behavior. rug.nlnih.gov

Time-of-Flight (ToF) is another technique to measure mobility. In a ToF experiment, a sheet of charge carriers is photogenerated near one electrode by a short laser pulse. A bias voltage applied across the sample causes these carriers to drift to the opposite electrode. The time it takes for the carriers to traverse the sample (the transit time, tₜ) is measured from the resulting photocurrent transient. The mobility is then calculated as:

µ = L / (tₜ * E) = L² / (tₜ * V)

where E is the applied electric field. ToF can provide information on how mobility depends on the electric field and temperature.

Reported Electron Mobility Values for PCBM:

TechniqueMobility (µe) (cm²/V·s)Notes
SCLC2.1 x 10⁻³In an electron-only device. sigmaaldrich.comsigmaaldrich.com
SCLC~10⁻⁴In various binary and ternary blend films. nih.govresearchgate.net
OFET2.1 x 10⁻¹Measured in an Organic Field-Effect Transistor configuration. chemborun.com

Surface Sensitive Spectroscopies (e.g., XPS, UPS) for Interfacial Studies

The electronic properties of interfaces between the fullerene acceptor and other layers (donor material, electrodes) are critical to device operation. Surface-sensitive spectroscopies provide direct measurement of these properties.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is used to determine the elemental composition and chemical states of atoms at a material's surface. caltech.eduub.edu By irradiating a sample with X-rays and analyzing the kinetic energy of emitted core-level electrons, XPS can identify elements and their bonding environments. ntu.edu.tw This is useful for verifying the composition of a surface, detecting contaminants, and studying chemical reactions or degradation at interfaces. ub.edu

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV photons to probe the valence electronic states. libretexts.org UPS is the primary technique for determining the energy levels of organic semiconductors, such as the Highest Occupied Molecular Orbital (HOMO) and the work function (Φ) of a material. azooptics.com The kinetic energy of the most loosely bound electrons (those at the HOMO level) is measured, allowing for the direct determination of the ionization potential. The work function is found from the secondary electron cutoff. The Lowest Unoccupied Molecular Orbital (LUMO) level can then be estimated by adding the optical bandgap (determined from UV-Vis absorption) to the HOMO level. rsc.org These energy level measurements are vital for predicting the open-circuit voltage of a solar cell and understanding the energy landscape that drives charge separation and extraction. ntu.edu.tw

Energy Level Data for PCBM:

ParameterValue (eV)Technique
HOMO6.1UPS chemborun.com
LUMO3.7Calculated (HOMO - Optical Bandgap) chemborun.com
Ionization Energy (Solid)5.96 ± 0.02UPS
Electron Affinity (Solid)3.9 ± 0.1Inverse Photoemission Spectroscopy

Emerging Research Directions and Future Outlook For 1 1 Phenyl C61 Butyric Acid Octyl Ester Research

Integration ofnumberanalytics.comnumberanalytics.com-Phenyl-C61 Butyric Acid Octyl Ester in Novel Optoelectronic Systems Beyond Photovoltaics

While the primary application of fullerene derivatives like numberanalytics.comnumberanalytics.com-Phenyl-C61 butyric acid octyl ester (PCBO) has been in organic photovoltaics (OPVs), emerging research is exploring their integration into a wider range of optoelectronic systems. rsc.orgrug.nl The unique electronic properties of these molecules, particularly their high electron affinity and mobility, make them suitable for roles beyond just being electron acceptors in solar cells. dyenamo.sechemborun.com These new applications often require fullerene derivatives with modified properties, such as enhanced electron-donating capabilities or greater polarity. rsc.orgrug.nl

New research frontiers for solution-processable fullerene derivatives include:

Organic Photodetectors (OPDs): Fullerene derivatives are key components in high-performance OPDs. chemborun.com These devices are used in applications like image sensing, optical communication, and health monitoring. bohrium.com For instance, flexible photodetectors have been fabricated using numberanalytics.comnumberanalytics.com-phenyl-C61-butyric acid methyl ester (PCBM), a close analog of PCBO, in combination with p-type nanowires. bohrium.com These hybrid devices demonstrate superior performance with fast response times and high on/off ratios, highlighting their potential for large-scale, high-sensitivity applications. bohrium.com Research has also shown that the photocurrent in a PCBM-based photodetector can be significantly enhanced by using wavelength-matched photonic crystals as substrates. rsc.org

Organic Field-Effect Transistors (OFETs): PCBO and similar molecules are utilized as n-type semiconductors in OFETs. chemborun.comamericanelements.com Their function in these devices is crucial for developing flexible electronics. wikipedia.org The performance of OFETs relies on the charge transport characteristics of the semiconductor, a property where fullerene derivatives excel. numberanalytics.com

Sensors and Other Electronic Devices: The application scope for fullerene derivatives is expanding into sensors and organic electrochemical transistors. rug.nlmarketreportanalytics.com Their high electron mobility and nonlinear optical properties also make them candidates for use in optical switches and modulators. numberanalytics.com

Table 1: Performance of Fullerene-Based Flexible Hybrid Photodetectors bohrium.com
Device ComponentMetricValue
n-type phenyl-C61-butyric acid methyl ester (PCBM) and p-type pearl-like GaP nanowires (NWs)Response Time43 ms
On/Off Ratio~170

Synergistic Research with Perovskite Materials and Other Hybrid Semiconductor Systems

The synergy between fullerene derivatives and perovskite materials represents a significant area of current research, primarily aimed at enhancing the efficiency and stability of perovskite solar cells (PSCs). numberanalytics.comrug.nl Fullerene derivatives, including PCBM and by extension PCBO, are widely used as electron transport layers (ETLs) or as interlayers in PSCs. dyenamo.sechemborun.commdpi.com

The key synergistic effects include:

Defect Passivation: Fullerene molecules can diffuse into the grain boundaries of the perovskite layer, passivating shallow trap states. mdpi.comacs.org These defects, such as undercoordinated lead ions (Pb2+) and iodide vacancies, are major sources of non-radiative recombination, which limits device efficiency and stability. acs.orgacs.org Fullerene derivatives effectively passivate these anionic defects, reducing charge recombination. acs.org

Optimized Energy Level Alignment: The introduction of a fullerene layer helps to optimize the energy level alignment at the interface between the perovskite absorber and the charge transport layers. acs.org This reduces energy losses during charge transfer. acs.org

Simulation studies and experimental work have demonstrated the significant impact of using PCBM as an interlayer in PSCs. In one simulation, incorporating a PCBM interlayer in a lead-free tin-based PSC improved the power conversion efficiency (PCE) from 6.90% to 8.11% in a regular (n-i-p) configuration. rsc.org Experimental studies have achieved even higher efficiencies, with one report showing a PCE of 21.23% in an inverted PSC where PCBM was used as the electron transport layer. acs.org Another study achieved a steady-state PCE of 18.1% using a crosslinked PCBM interlayer. princeton.edu

Table 2: Simulated Efficiency of Lead-Free Perovskite Solar Cells With and Without PCBM Interlayer rsc.org
Device ConfigurationInterlayerDefect Density (Nt)Power Conversion Efficiency (PCE)
Regular (n-i-p)None1017 cm-36.90%
PCBM1017 cm-38.11%
Inverted (p-i-n)None1017 cm-33.72%
PCBM1017 cm-35.26%

Rational Design Principles for Next-Generation Fullerene-Based Electron Acceptors

The success of first-generation fullerene acceptors like PCBM has spurred research into designing new derivatives with tailored properties to further boost device performance. rsc.orgmdpi.com The primary goal is to move beyond the limitations of standard fullerenes by systematically modifying their molecular structure. academie-sciences.fr

Key design principles include:

Tuning Energy Levels: A crucial design parameter is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com By raising the LUMO level of the fullerene acceptor, the open-circuit voltage (Voc) of the solar cell can be increased, which is a direct path to higher power conversion efficiency. mdpi.com This can be achieved by attaching electron-donating groups to the fullerene cage. mdpi.com Conversely, attaching electron-withdrawing groups can lower the LUMO, which can be useful in other contexts. academie-sciences.fr

Improving Light Absorption: Standard C60 derivatives like PCBO have weak absorption in the visible range of the solar spectrum. dyenamo.segdckanda.in Derivatives based on the C70 fullerene cage, such as PC71BM, offer improved absorption in this range, leading to higher photocurrents. dyenamo.se Another strategy involves creating covalent all-fullerene donor-acceptor conjugates, where one fullerene (e.g., an endohedral fullerene like Lu3N@Ih-C80) acts as a donor and another (C60) acts as the acceptor. scispace.comresearchgate.net

Controlling Morphology and Solubility: The way donor and acceptor materials mix and arrange at the nanoscale is critical for efficient charge separation and transport. researchgate.netpsu.edu Design strategies focus on modifying the side chains attached to the fullerene to improve solubility in desired solvents and to control the aggregation and crystallinity of the blend film. wikipedia.orgresearchgate.net For example, the octyl ester group in PCBO provides better solubility compared to the methyl ester in PCBM.

Exploring Multi-Adducts: Creating bis-adducts of PCBM (bis-PCBM), where two side chains are attached to the fullerene core, results in a higher LUMO level compared to the mono-adduct. nih.gov This has been explored as a strategy to increase the open-circuit voltage in indoor organic photovoltaics. nih.gov

These principles are guiding the development of alternatives to traditional fullerenes, such as fused-ring electron acceptors (FREAs), which have demonstrated efficiencies exceeding the theoretical limits of fullerene-based cells. nih.gov The design concepts learned from fullerene research, such as tuning electronic structure and molecular packing, are directly applicable to these next-generation materials. nih.gov

Advanced Processing Techniques for Scalable Research and Development (e.g., green solvents, printing technologies)

A major challenge for the commercialization of organic electronics is transitioning from lab-scale fabrication to large-scale, cost-effective manufacturing. dtu.dkresearchgate.net This requires moving away from non-scalable techniques like spin-coating and developing advanced processing methods compatible with industrial production. dtu.dkbohrium.com

Key areas of development include:

Scalable Deposition Methods: There is a significant focus on developing protocols for continuous solution processing, such as blade-coating, slot-die coating, and various printing technologies (e.g., inkjet, screen printing). dtu.dk These methods are essential for realizing the potential of organic electronics for large-area applications on flexible substrates. dtu.dkresearchgate.net

Green Solvents: Much of the laboratory research on fullerene derivatives like PCBO relies on halogenated solvents such as chlorobenzene (B131634) or dichlorobenzene, which are toxic and environmentally harmful. wikipedia.orgrsc.org A critical research direction is the identification and optimization of "green" solvent formulations that are non-halogenated and more environmentally benign. dtu.dk This is a crucial step for sustainable, large-scale fabrication. bohrium.com

Process Optimization: The morphology of the active layer is highly sensitive to processing conditions. psu.edu Advanced techniques aim to precisely control this morphology during scalable deposition. This includes strategies like dual temperature control, which involves managing the temperature of both the ink and the substrate simultaneously during deposition. dtu.dkresearchgate.net Additionally, the use of processing additives is a common method to influence fullerene aggregation and achieve a more homogeneous and efficient film morphology. researchgate.netresearchgate.net

The ultimate goal is to bridge the gap between the high efficiencies achieved in the lab (over 15%) and the lower efficiencies currently seen in scalably fabricated devices. dtu.dkresearchgate.net Addressing these processing challenges is key to making the technology a viable commercial contender. researchgate.netbohrium.com

Bridging Fundamental Understanding to Advanced Material and Device Research Paradigms

The future development of fullerene-based materials like numberanalytics.comnumberanalytics.com-Phenyl-C61 butyric acid octyl ester hinges on connecting a fundamental understanding of their physicochemical properties to the design of advanced materials and high-performance devices. rsc.orgrsc.org Research is moving beyond simply using existing molecules and toward a paradigm of rational design based on deep scientific principles. researchgate.net

This bridge is being built on several key pillars:

Structure-Property Relationships: A core focus is to understand how the covalent functionalization of the fullerene core impacts its electronic and physical properties. gdckanda.innih.gov For example, saturating a double bond on the C60 cage generally raises the LUMO energy, which in turn affects the device's open-circuit voltage. mdpi.comacademie-sciences.fr Understanding these relationships allows for the theoretical design of new acceptor molecules with optimized LUMO levels for specific donor materials. researchgate.net

Charge Transfer Dynamics: The efficiency of any optoelectronic device depends on the dynamics of charge separation and recombination. scispace.com Fundamental studies have revealed that low-lying excited states of the fullerene anion can promote faster charge separation, a key advantage of fullerene acceptors. nih.govresearchgate.net Future research aims to design new molecules, not necessarily based on fullerenes, that replicate this advantageous property. nih.govresearchgate.net

Morphology and Charge Transport: The performance of bulk heterojunction devices is intrinsically linked to the nanoscale morphology of the donor-acceptor blend. researchgate.netpsu.edu Fundamental characterization, such as micro-focused X-ray diffraction on single crystals of fullerene derivatives, provides a structural basis for understanding charge transport in the solid state. rsc.org This knowledge is critical for designing processing strategies that yield optimal film morphologies with interconnected pathways for efficient electron transport. dyenamo.se

Interface Engineering: As seen with perovskites, the interface between the fullerene derivative and other materials in a device is crucial. acs.org A fundamental understanding of interfacial defects and energy level alignment allows for the development of specific passivation strategies and the design of interlayer materials that minimize recombination losses and promote efficient charge extraction. acs.orgacs.orgmdpi.com

By leveraging these fundamental insights, researchers can move from a trial-and-error approach to a more predictive and design-oriented paradigm, accelerating the development of next-generation fullerene-based and fullerene-inspired materials for a wide array of electronic applications. nih.govnih.gov

Q & A

Q. What are the optimized synthetic routes for preparing [6,6]-phenyl-C61 butyric acid octyl ester, and how does the octyl chain influence reaction efficiency?

The synthesis typically involves esterification of the parent fullerene derivative with octyl bromide or via a nucleophilic addition-elimination mechanism. The octyl group’s longer alkyl chain increases steric hindrance compared to methyl or butyl esters, potentially reducing reaction yields. Purification often requires column chromatography followed by HPLC to achieve >99% purity, as seen in protocols for analogous fullerene esters .

Q. Which solvents are optimal for processing this compound in thin-film devices?

The octyl ester’s extended alkyl chain enhances solubility in non-polar solvents like chlorobenzene and toluene compared to shorter-chain derivatives (e.g., methyl ester). Solvent selection should prioritize boiling point and evaporation kinetics to control film morphology. For instance, chlorobenzene (b.p. 131°C) enables slower crystallization, favoring uniform bulk heterojunction (BHJ) layers .

Q. How do researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 330–500 nm is standard for assessing purity (>99% area%). Nuclear magnetic resonance (¹H/¹³C NMR) confirms functionalization, while mass spectrometry (MALDI-TOF) verifies molecular weight (C₇₅H₂₀O₂, ~953 g/mol). FT-IR can identify ester carbonyl stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. How does the octyl chain length impact electron mobility and device performance in organic photovoltaics (OPVs) compared to methyl or butyl esters?

Longer alkyl chains (e.g., octyl) reduce crystallinity, lowering electron mobility (e.g., ~0.02 cm²/V·s for octyl vs. 0.21 cm²/V·s for methyl esters). However, the octyl group improves solubility and film-forming properties, mitigating phase separation in BHJ blends. Trade-offs between conductivity and morphology must be balanced via annealing or solvent additives .

Q. What methodologies are used to analyze the thermal stability and degradation pathways of this compound under device-operating conditions?

Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (~300°C for octyl esters). Accelerated aging studies under UV-light exposure (e.g., 1 Sun AM1.5G) combined with X-ray photoelectron spectroscopy (XPS) identify photo-oxidation products, such as carbonyl or hydroxyl groups. Encapsulation with UV-resistant layers (e.g., ZrO₂) can mitigate degradation .

Q. What environmental toxicity concerns arise from this compound, and how are these assessed in lifecycle studies?

The octyl ester’s persistence in aquatic systems is a concern due to its hydrophobic nature. Ecotoxicity assays (e.g., Daphnia magna mortality tests) and reactive oxygen species (ROS) generation studies in water indicate potential ecological risks. Mitigation strategies include functionalization with biodegradable moieties or recovery protocols during manufacturing .

Methodological Tables

Property [6,6]-Phenyl-C61 Octyl Ester [6,6]-Phenyl-C61 Methyl Ester Reference
Solubility (Toluene) >50 mg/mL>30 mg/mL
Electron Mobility ~0.02 cm²/V·s0.21 cm²/V·s
HOMO/LUMO (eV) -6.1 / -3.7-6.1 / -3.7
Thermal Stability (TGA) ~300°C~320°C

Key Research Considerations

  • Device Fabrication : Optimize spin-coating parameters (rpm, solvent) to balance octyl ester’s solubility and phase separation in BHJ layers .
  • Environmental Impact : Include ROS scavengers (e.g., TiO₂ nanoparticles) in waste treatment to reduce aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.